

Spectroscopic Profile of N-Phenylethylenediamine: A Technical Guide

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Compound of Interest

Compound Name: *N-Phenylethylenediamine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Phenylethylenediamine**, a versatile diamine used in the synthesis of various chemical and pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for compound identification, purity assessment, and further research and development.

Spectroscopic Data Summary

The empirical formula for **N-Phenylethylenediamine** is C₈H₁₂N₂ with a molecular weight of 136.19 g/mol .[\[1\]](#)[\[2\]](#) The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 399.65 MHz[\[3\]](#)

Chemical Shift (ppm)	Multiplicity	Assignment
7.14	m	Aromatic C-H
6.67	m	Aromatic C-H
6.58	m	Aromatic C-H
4.10	s (broad)	N-H
3.07	t	-CH ₂ -NH-Ph
2.82	t	-CH ₂ -NH ₂
1.30	s (broad)	-NH ₂

¹³C NMR Spectroscopic Data

Solvent: CDCl₃[\[3\]](#)

Chemical Shift (ppm)	Assignment
148.4	Aromatic C-N
129.3	Aromatic C-H
117.5	Aromatic C-H
113.0	Aromatic C-H
47.9	-CH ₂ -NH-Ph
43.8	-CH ₂ -NH ₂

Infrared (IR) Spectroscopy

Key IR Absorption Bands[\[3\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3250	Medium, Broad	N-H Stretch (Amine)
3050-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch
1600, 1500, 1450	Strong	Aromatic C=C Bending
1350-1250	Strong	C-N Stretch
750, 690	Strong	Aromatic C-H Out-of-Plane Bend

Mass Spectrometry (MS)

Major Fragments in the Mass Spectrum

Ionization Method: Electron Ionization (EI)[3]

m/z	Relative Intensity (%)	Assignment
136	30	[M] ⁺ (Molecular Ion)
106	100	[C ₆ H ₅ NHCH ₂] ⁺
77	25	[C ₆ H ₅] ⁺
30	95	[CH ₂ NH ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of **N-Phenylethylenediamine** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a clean NMR tube to achieve homogeneity.[3]

Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra are acquired on a spectrometer operating at a frequency of 399.65 MHz for protons. For ^1H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence is typically employed, and a larger number of scans is required due to the lower natural abundance of the ^{13}C isotope.[3]

Infrared (IR) Spectroscopy

Sample Preparation (ATR-FTIR): A small amount of liquid or solid **N-Phenylethylenediamine** is placed directly onto the Attenuated Total Reflectance (ATR) crystal.[3]

Instrumentation and Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Subsequently, the spectrum of the sample is recorded. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.[3]

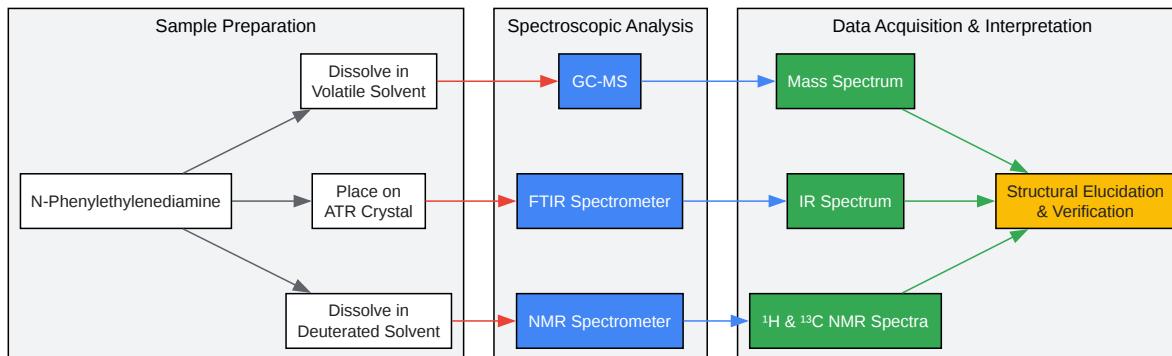
Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **N-Phenylethylenediamine** is prepared in a volatile organic solvent such as methanol or dichloromethane.[3]

Instrumentation and Data Acquisition: A small volume (typically 1 μL) of the prepared solution is injected into the gas chromatograph (GC) inlet.[3] The GC separates the components of the sample before they enter the mass spectrometer. The mass spectrometer then ionizes the **N-Phenylethylenediamine** molecules, typically using electron ionization, and separates the resulting ions based on their mass-to-charge ratio to generate the mass spectrum.[3]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **N-Phenylethylenediamine**.



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Caption: General workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic Profile of N-Phenylethylenediamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b159392#spectroscopic-data-of-n-phenylethylenediamine-nmr-ir-ms>

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